molecular formula C6H13NO B8013375 (R)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine

(R)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine

Cat. No.: B8013375
M. Wt: 115.17 g/mol
InChI Key: ZUGRRINNTXSWBR-ZCFIWIBFSA-N
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Description

(R)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine, often supplied as a hydrochloride salt (Molecular Formula: C6H14ClNO, Molecular Weight: 151.63 g/mol), is a valuable chiral building block in organic synthesis and drug discovery . This compound features a tetrahydrofuran ring, a common motif in biologically active molecules, and a secondary amine group, making it a bifunctional scaffold for constructing complex molecules . The primary amine precursor of this compound, (tetrahydrofuran-3-yl)methanamine (CAS 165253-31-6), is a key intermediate in the synthesis of modern neonicotinoid insecticides like Dinotefuran, underscoring the strategic importance of this chemical class in agrochemical research . In pharmaceutical research, the tetrahydrofuran ring can enhance a compound's ability to interact with biological targets and influence its pharmacokinetic properties . The reactive secondary amine group serves as a handle for further chemical modifications, enabling its use in method development, including sustainable catalytic synthesis such as "hydrogen borrowing" amination of alcohols and reductive amination, which are emerging as greener pathways for amine synthesis from renewable resources . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

N-methyl-1-[(3R)-oxolan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-6-2-3-8-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGRRINNTXSWBR-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H]1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Imine Formation : Tetrahydrofuran-3-carboxaldehyde reacts with methylamine in methanol or dichloromethane under acidic conditions (e.g., acetic acid) to form an imine intermediate.

  • Reduction : Sodium triacetoxyborohydride (NaBH(OAc)3\text{NaBH(OAc)}_3) or borane-tetrahydrofuran (BH3THF\text{BH}_3\cdot\text{THF}) reduces the imine to the amine.

Optimized Conditions :

  • Catalyst : BH3THF\text{BH}_3\cdot\text{THF} (1.0 equiv) with trimethylsilyl chloride (TMSCl\text{TMSCl}) in DMF at 0°C.

  • Yield : 85–94%.

  • Enantioselectivity : Requires chiral catalysts (e.g., hydroxyapatite-supported nickel) to achieve >90% ee.

Advantages :

  • Rapid reaction times (10–25 minutes).

  • Compatible with acid-sensitive functional groups.

Chemoenzymatic Desymmetrization

This method leverages enzymatic resolution to achieve high enantiomeric excess. A prochiral diol intermediate is asymmetrically functionalized using lipases.

Protocol:

  • Substrate Preparation : Maleic glycol is cyclized to 2,5-dihydrofuran, followed by formylation to yield 3-formyltetrahydrofuran.

  • Enzymatic Resolution : Amano Lipase PS30 catalyzes the enantioselective esterification of the prochiral diol, yielding the (R)-configured intermediate.

  • Reductive Amination : The chiral aldehyde undergoes reductive amination with methylamine using NaBH4\text{NaBH}_4 or BH3THF\text{BH}_3\cdot\text{THF}.

Key Data :

  • Catalyst Loading : 10–20 mg enzyme per gram substrate.

  • Yield : 78–92%.

  • Enantiomeric Excess : 95–99% ee.

Limitations :

  • High cost of enzymatic catalysts.

  • Multi-step purification required.

Multi-Step Synthesis from Maleic Glycol

A patent-pending industrial route involves three sequential reactions, emphasizing green chemistry and scalability.

Steps:

  • Cyclization : Maleic glycol is cyclized over modified montmorillonite at 120–150°C to form 2,5-dihydrofuran (95% yield).

  • Carbonylation : 2,5-Dihydrofuran reacts with water gas (CO/H2\text{CO/H}_2) in the presence of a cobalt carbonyl catalyst and halogenated diphosphinium ion salt to yield 3-formyltetrahydrofuran (88% yield).

  • Reductive Amination : 3-Formyltetrahydrofuran is treated with methylamine and a hydroxyapatite-supported nickel catalyst under H2/NH3\text{H}_2/\text{NH}_3 gas, yielding the (R)-enantiomer (94% yield, 97% ee).

Advantages :

  • Continuous fixed-bed reactors enhance throughput.

  • Halogenated diphosphinium salts improve catalyst stability (8+ reuse cycles).

Asymmetric Hydrogenation

Chiral ruthenium or rhodium catalysts enable direct asymmetric synthesis from prochiral ketones.

Method:

  • Substrate : 3-Ketotetrahydrofuran.

  • Catalyst : RuCl2(BINAP)\text{RuCl}_2(\text{BINAP}) or Rh2(esp)2\text{Rh}_2(\text{esp})_2 in trifluoroethanol.

  • Conditions : 60–80°C under 50–100 psi H2\text{H}_2.

Performance :

  • Yield : 80–89%.

  • Enantiomeric Excess : 88–94% ee.

Drawbacks :

  • High-pressure equipment required.

  • Catalyst cost limits large-scale use.

Resolution of Racemic Mixtures

Racemic (R/S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine is resolved using chiral acids or chromatography.

Techniques:

  • Diastereomeric Salt Formation : Racemic amine is treated with (R)-mandelic acid in ethanol, yielding diastereomeric salts. Recrystallization enriches the (R)-enantiomer.

  • Chiral HPLC : Preparative chromatography with cellulose-based columns (e.g., Chiralpak IC) achieves >99% ee.

Efficiency :

  • Recovery : 40–50% per cycle.

  • Purity : 99.5% after three recrystallizations.

Comparative Analysis of Methods

Method Yield (%) ee (%) Cost Scalability
Reductive Amination85–9490–95LowHigh
Chemoenzymatic78–9295–99HighModerate
Multi-Step Synthesis88–9497MediumIndustrial
Asymmetric Hydrogenation80–8988–94HighLow
Racemic Resolution40–5099.5MediumModerate

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxides, reduction can yield amines, and substitution can yield various substituted derivatives .

Scientific Research Applications

Chemical Applications

Organic Synthesis:
(R)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine is primarily utilized as an intermediate in organic synthesis. It is involved in the formation of various chemical compounds through reactions such as:

  • Michael Addition Reactions: This compound can participate in Michael addition reactions, providing a pathway to synthesize more complex structures.
  • Polymerization Reactions: It acts as a monomer or co-monomer in polymerization processes, contributing to the development of new materials.

Data Table: Chemical Applications

Application TypeDescription
Organic SynthesisIntermediate for various organic compounds
PolymerizationMonomer for polymer synthesis
Reaction TypeMichael addition, polymerization

Biological Applications

Biochemical Studies:
In biological research, this compound is employed to study enzyme-substrate interactions and the effects of chirality on biological activity. Its structure allows researchers to explore how similar amine-containing molecules behave in biological systems.

Pharmaceutical Development:
The compound serves as a precursor in the synthesis of pharmaceutical agents targeting neurological disorders. Its derivatives may exhibit pharmacological activities such as:

  • Anti-inflammatory Effects: Potential use in treating inflammatory conditions.
  • Analgesic Properties: Exploration for pain relief applications.

Data Table: Biological Applications

Application TypeDescription
Enzyme StudiesInvestigation of enzyme interactions
Drug DevelopmentPrecursor for drugs targeting neurological disorders
Pharmacological ActivityPotential anti-inflammatory and analgesic effects

Industrial Applications

Agrochemicals:
this compound plays a significant role in the production of agrochemicals, particularly insecticides and herbicides. Its unique properties enable it to effectively target pest populations while minimizing harm to non-target species.

Data Table: Industrial Applications

Application TypeDescription
AgrochemicalsIntermediate for insecticides and herbicides
Specialty ChemicalsUsed in the synthesis of various industrial chemicals

Case Studies

Case Study 1: Synthesis of Pharmaceutical Compounds
A study demonstrated that this compound could be synthesized through a series of reactions starting from readily available precursors. The resulting compounds showed promise in inhibiting specific enzymes involved in neurological pathways, indicating potential therapeutic applications.

Case Study 2: Agricultural Chemistry
Research highlighted the effectiveness of this compound as an intermediate in the synthesis of novel insecticides. These insecticides exhibited high efficacy against common agricultural pests while being less toxic to beneficial insects.

Mechanism of Action

The mechanism of action of ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, in the synthesis of neonicotinoid insecticides, the compound acts as a precursor that undergoes further chemical transformations to yield the active insecticidal agent . The molecular targets and pathways involved in these transformations are specific to the intended application of the compound.

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Relevance
(R)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine C₆H₁₃NO 115.18 Chiral THF ring, methylamine substituent CNS drug intermediates
(S)-(Tetrahydrofuran-3-yl)methanamine C₅H₁₁NO 101.15 S-enantiomer, lacks methyl group Precursor for chiral synthesis
(Tetrahydrofuran-3-yl)methanamine hydrochloride C₅H₁₂ClNO 137.61 Protonated amine, enhanced solubility Intermediate in salt formation
N-Methyl-1-(2-methylfuran-3-yl)methanamine C₇H₁₁NO 125.17 Methyl-substituted furan, increased lipophilicity Potential metabolic stability
N-Methyl-1-(naphthalen-1-yl)methanamine C₁₂H₁₃N 171.24 Naphthyl group, aromatic π-system Marketed pharmaceutical intermediate

Key Observations :

  • Chirality : The R-configuration in the target compound may enhance binding specificity to biological targets compared to the S-enantiomer .
  • Solubility : The hydrochloride salt of (tetrahydrofuran-3-yl)methanamine improves aqueous solubility, critical for formulation .
  • Aromaticity : Naphthalene derivatives (e.g., N-Methyl-1-(naphthalen-1-yl)methanamine) exhibit higher molecular weight and aromaticity, favoring hydrophobic interactions in drug-receptor binding .

Functional and Pharmacological Differences

  • Neurotransmitter Transporter Affinity :
    • The target compound’s THF moiety may modulate NET inhibition, as seen in related amines used for neurological disorders .
    • Naphthyl derivatives, however, are more associated with serotonin receptor modulation due to their extended aromatic systems .
  • Anti-Cancer Activity :
    • THF-containing analogs are intermediates in kinase inhibitors (e.g., ribociclib derivatives), where the oxygen ring enhances solubility and bioavailability .
    • Pyrene-appended boronic acids (e.g., V1 in ) leverage aromaticity for DNA intercalation, a mechanism absent in THF-based compounds .

Biological Activity

(R)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine is a chiral amine compound that has garnered attention in both biological research and medicinal chemistry. Its unique structure, featuring a tetrahydrofuran ring, allows it to engage in various biochemical interactions, making it a valuable compound for studying enzyme-substrate interactions and as a precursor in drug synthesis.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. The compound acts as a ligand, binding to these targets and modulating their activity through various mechanisms:

  • Enzyme Interaction : The amine group can form hydrogen bonds and electrostatic interactions with enzymes, altering their conformation and function.
  • Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways related to neurological functions.

Applications in Research

  • Biochemical Pathways : The compound is utilized in the study of various biochemical pathways, particularly those involving neurotransmitters. Its ability to mimic natural substrates makes it useful for probing enzyme mechanisms.
  • Pharmaceutical Development : It serves as a precursor in synthesizing pharmaceutical compounds, especially those targeting neurological disorders. Its chiral nature is advantageous for creating enantiomerically pure drugs .
  • Agrochemical Production : The compound is also employed in producing agrochemicals, such as insecticides and herbicides, due to its reactivity and structural properties.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds based on their stereochemistry and pharmacological properties:

Compound NameStereochemistryBiological Activity
(S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamineSDifferent pharmacokinetic properties compared to R-enantiomer
3-AminomethyltetrahydrofuranN/AUsed in similar biochemical studies
Oxolan-3-ylmethanamineN/AExhibits distinct receptor interaction profiles

Enzyme Substrate Interaction

In a study examining the interaction of this compound with specific enzymes, researchers found that it effectively inhibited certain enzyme activities associated with neurotransmitter metabolism. This inhibition was attributed to its structural similarity to natural substrates, allowing it to compete effectively at the active sites of the enzymes involved .

Pharmacological Evaluation

Recent pharmacological evaluations indicated that this compound exhibits moderate selectivity for serotonin receptors over other receptor types. This selectivity suggests potential applications in treating mood disorders where serotonin modulation is beneficial .

Q & A

Q. How does the compound’s stability vary under extreme experimental conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Oxidative stability is tested with H2O2H_2O_2 or radical initiators (AIBN). Photostability under UV light (ICH Q1B guidelines) identifies protective storage needs .

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